molecular formula C21H25N5O3S B2843900 1-(Azepan-1-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone CAS No. 852437-25-3

1-(Azepan-1-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone

Cat. No. B2843900
CAS RN: 852437-25-3
M. Wt: 427.52
InChI Key: DPNDYXYYZNIEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Study 1 : "Synthesis and Chemical Characterisation of Some New Diheteroaryl Thienothiophene Derivatives" by Mabkhot, Al-Majid, and Alamary (2011) discusses the synthesis of derivatives related to your compound of interest. These derivatives have potential applications in various fields due to their unique chemical structures (Mabkhot, Al-Majid, & Alamary, 2011).

  • Study 2 : "Synthesis of dendronic triazolo-pyridazinones and their self-assembly into nanofibers and nanorods" by Malah and Nour (2018) explores the synthesis of triazolo-pyridazinones, closely related to your compound. These compounds show potential in forming nanofibers and nanorods, which could be significant in nanotechnology applications (Malah & Nour, 2018).

Potential Biological and Medicinal Applications

  • Study 3 : "Synthesis, anti-inflammatory, analgesic and anticonvulsant activities of some new 4,6-dimethoxy-5-(heterocycles)benzofuran starting from naturally occurring visnagin" by El-Sawy et al. (2014) investigates derivatives of a compound structurally similar to your query. This study highlights the potential anti-inflammatory, analgesic, and anticonvulsant activities of these derivatives, which could imply similar properties for your compound of interest (El-Sawy et al., 2014).

  • Study 4 : "Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide" by Tumosienė et al. (2020) discusses derivatives with antioxidant and anticancer activities. These activities in structurally related compounds suggest potential research areas for your compound (Tumosienė et al., 2020).

Miscellaneous Applications

  • Study 5 : "Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives" by Flefel et al. (2018) demonstrates the use of similar compounds in molecular docking and in vitro screenings. This points to the utility of such compounds in computational and experimental drug design (Flefel et al., 2018).

properties

IUPAC Name

1-(azepan-1-yl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-28-16-8-7-15(13-17(16)29-2)21-23-22-18-9-10-19(24-26(18)21)30-14-20(27)25-11-5-3-4-6-12-25/h7-10,13H,3-6,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNDYXYYZNIEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.